Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt
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Overview
Description
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is often referred to by its trade name, Direct Orange 39 . It is primarily used as a dye due to its ability to produce bright and stable colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt involves multiple steps. The process typically starts with the sulfonation of benzene to produce benzenesulfonic acid. This is followed by a series of azo coupling reactions where diazonium salts react with aromatic compounds to form azo dyes .
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is then purified through filtration and crystallization processes .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Halogens or alkylating agents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfonic acids, while reduction may yield amines .
Scientific Research Applications
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological samples to enhance contrast and visibility under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt involves its ability to form stable complexes with various substrates. The azo groups in the compound can undergo reversible redox reactions, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with fibers in textiles .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt: Another azo dye with similar properties but different substituents.
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-amino-: A compound with amino groups instead of methoxy and methyl groups, leading to different chemical properties.
Uniqueness
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt is unique due to its specific combination of functional groups, which provide it with distinct chemical and physical properties. Its ability to form stable complexes and undergo reversible redox reactions makes it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
70304-37-9 |
---|---|
Molecular Formula |
C42H32N8Na4O16S4 |
Molecular Weight |
1125.0 g/mol |
IUPAC Name |
tetrasodium;5-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]imino-oxidoazaniumyl]-2-[2-[4-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]imino-oxidoazaniumyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C42H36N8O16S4.4Na/c1-25-19-37(39(65-3)23-35(25)45-43-29-9-15-33(16-10-29)67(53,54)55)47-49(51)31-13-7-27(41(21-31)69(59,60)61)5-6-28-8-14-32(22-42(28)70(62,63)64)50(52)48-38-20-26(2)36(24-40(38)66-4)46-44-30-11-17-34(18-12-30)68(56,57)58;;;;/h5-24H,1-4H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4 |
InChI Key |
NPYYPWRMBQYKGI-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=[N+](C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=NC5=C(C=C(C(=C5)C)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])OC)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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